molecular formula C10H9LiO3 B2446467 Lithium;2-phenyloxetane-2-carboxylate CAS No. 2418680-01-8

Lithium;2-phenyloxetane-2-carboxylate

Cat. No. B2446467
CAS RN: 2418680-01-8
M. Wt: 184.12
InChI Key: VDNSROTWQUTAGF-UHFFFAOYSA-M
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Description

“Lithium;2-phenyloxetane-2-carboxylate” is a chemical compound with the CAS Number: 2418680-01-8 . It has a molecular weight of 184.12 . It is a salt with lithium as the cation .


Synthesis Analysis

A valuable and direct method to access 2-substituted-2-phenyloxetanes by electrophilic quenching of the corresponding 2-lithiated derivative has been described . This method has been used for the preparation of oxetane derivatives .


Molecular Structure Analysis

The Inchi Code for “Lithium;2-phenyloxetane-2-carboxylate” is 1S/C10H10O3.Li/c11-9 (12)10 (6-7-13-10)8-4-2-1-3-5-8;/h1-5H,6-7H2, (H,11,12);/q;+1/p-1 . This indicates the presence of a lithium ion and a 2-phenyloxetane-2-carboxylate ion in the compound .


Chemical Reactions Analysis

The compound 2-Lithiated-2-phenyloxetane, which is related to “Lithium;2-phenyloxetane-2-carboxylate”, has been found to be configurationally unstable . Evidence is presented to show that electron-transfer processes are also operative in the coupling reactions with electrophiles .

Scientific Research Applications

Cardioprotective Effects

Lithium, used for bipolar disorder, has shown cardiotoxic side effects, but research demonstrates the protective effects of grape seed and skin extract (GSSE) against this cardiotoxicity. GSSE alleviates oxidative stress and inflammation induced by lithium, suggesting a nutritional supplement role for mitigating lithium's cardiotoxic side effects (Mezni et al., 2017).

Neuroprotective Effects

Lithium reduces tau phosphorylation, enhancing microtubule assembly in the central nervous system. This action, through the inhibition of glycogen synthase kinase-3, provides insights into potential Alzheimer's disease interventions (Hong et al., 1997).

Anti-Aging Properties

In a study on Caenorhabditis elegans, lithium exposure increased survival during normal aging by up to 46%. This longevity extension is associated with altered gene expression related to nucleosome functions, suggesting lithium's role in modulating histone methylation and chromatin structure (McColl et al., 2008).

Cancer Research

Lithium chloride, a glycogen synthase kinase-3β inhibitor, shows a biphasic dose-dependent effect on human hormone-dependent breast cancer cells (MCF-7). It promotes cell survival at lower concentrations while inducing apoptosis at higher concentrations, impacting the apoptotic/anti-apoptotic balance (Suganthi et al., 2012).

Synthesis Applications

A study on the synthesis of 2,2-disubstituted oxetanes using a flow microreactor system highlights the controlled formation of 2-phenyloxetan-2-yl lithium. This approach yields moderate to good yields of 2-substituted-2-phenyloxetanes, showcasing a sustainable synthesis method (Degennaro et al., 2016).

properties

IUPAC Name

lithium;2-phenyloxetane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3.Li/c11-9(12)10(6-7-13-10)8-4-2-1-3-5-8;/h1-5H,6-7H2,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNSROTWQUTAGF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1COC1(C2=CC=CC=C2)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9LiO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium 2-phenyloxetane-2-carboxylate

CAS RN

2418680-01-8
Record name lithium 2-phenyloxetane-2-carboxylate
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